6-Fluoropyridine-3-sulfonyl fluoride
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Overview
Description
6-Fluoropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₃F₂NO₂S and a molecular weight of 179.14 g/mol It is characterized by the presence of a fluorine atom at the 6-position of the pyridine ring and a sulfonyl fluoride group at the 3-position
Mechanism of Action
Target of Action
6-Fluoropyridine-3-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . .
Mode of Action
Sulfonyl fluorides, in general, are known for their balance of reactivity and stability, making them attractive for various applications .
Biochemical Pathways
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Result of Action
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which provides opportunities for synthetic chemists .
Biochemical Analysis
Cellular Effects
It can also affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-fluoropyridine with a sulfonyl fluoride reagent under controlled conditions . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 6-Fluoropyridine-3-sulfonyl fluoride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
6-Fluoropyridine-3-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoropyridine-3-sulfonamide
- 6-Fluoropyridine-3-sulfonic acid
- 3-Fluoropyridine-4-sulfonyl fluoride
Uniqueness
6-Fluoropyridine-3-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity towards nucleophiles, which are not observed in similar compounds .
Properties
IUPAC Name |
6-fluoropyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBBJRSNPUGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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